Cas no 69218-29-7 (1H-Benzotriazole,1-(1-methylethyl)-(9CI))

1H-Benzotriazole,1-(1-methylethyl)-(9CI) is a substituted benzotriazole derivative with applications in corrosion inhibition, UV stabilization, and organic synthesis. Its molecular structure, featuring a benzotriazole core with an isopropyl substituent, enhances its effectiveness as a metal deactivator and antioxidant, particularly in lubricants and coatings. The compound exhibits strong chelating properties, forming stable complexes with transition metals to prevent catalytic degradation processes. Its thermal and chemical stability makes it suitable for high-performance industrial formulations. Additionally, it serves as an intermediate in the synthesis of specialized polymers and agrochemicals. The product is valued for its compatibility with various matrices and its ability to improve material longevity under harsh conditions.
1H-Benzotriazole,1-(1-methylethyl)-(9CI) structure
69218-29-7 structure
Product Name:1H-Benzotriazole,1-(1-methylethyl)-(9CI)
CAS No:69218-29-7
MF:C9H11N3
MW:161.203741312027
CID:853154
PubChem ID:640734
Update Time:2025-06-06

1H-Benzotriazole,1-(1-methylethyl)-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzotriazole,1-(1-methylethyl)-(9CI)
    • 1-propan-2-ylbenzotriazole
    • DTXSID90879489
    • 1-I-PROPYLBENZOTRIAZOLE
    • BP-21521
    • 1H-1,2,3-benzotriazole, 1-(1-methylethyl)-
    • 1-(Propan-2-yl)-1h-1,2,3-benzotriazole
    • SCHEMBL1083846
    • 1-isopropyl-1H-1,2,3-benzotriazole
    • 69218-29-7
    • CS-0363948
    • InChI=1/C9H11N3/c1-7(2)12-9-6-4-3-5-8(9)10-11-12/h3-7H,1-2H
    • 1-isopropyl-1H-benzo[d][1,2,3]triazole
    • Inchi: 1S/C9H11N3/c1-7(2)12-9-6-4-3-5-8(9)10-11-12/h3-7H,1-2H3
    • InChI Key: BXIPDJNZPQCQNG-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2N=N1)C(C)C

Computed Properties

  • Exact Mass: 161.095297364g/mol
  • Monoisotopic Mass: 161.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 30.7Ų

1H-Benzotriazole,1-(1-methylethyl)-(9CI) Pricemore >>

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